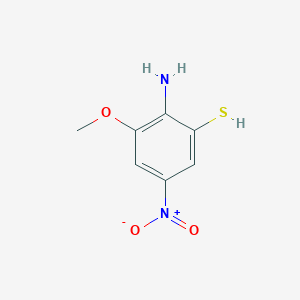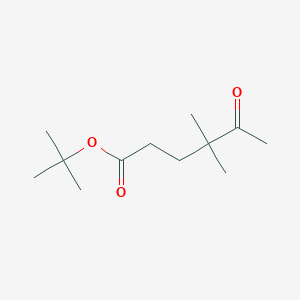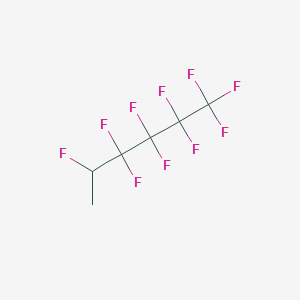![molecular formula C42H23Cl3F18OP2Re B12558196 Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium CAS No. 143123-91-5](/img/structure/B12558196.png)
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium is a complex organometallic compound It features a rhenium center coordinated with multiple chloro and trifluoromethyl-substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhenium precursors with chloro and trifluoromethyl-substituted phenylphosphine ligands. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the rhenium center.
Substitution: Ligand substitution reactions are common, where one or more of the phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various phosphine ligands or halides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-phosphine complexes.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of rhenium.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The rhenium center can interact with various substrates through its coordination sites, facilitating reactions such as catalysis. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
- Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl-substituted phenyl groups coordinated to a rhenium center. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
143123-91-5 |
|---|---|
Formule moléculaire |
C42H23Cl3F18OP2Re |
Poids moléculaire |
1240.1 g/mol |
Nom IUPAC |
chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-λ5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-λ5-phosphane;rhenium |
InChI |
InChI=1S/C42H23Cl3F18OP2.Re/c43-35-23-29(42(61,62)63)11-22-36(35)66(45,33-18-7-27(8-19-33)40(55,56)57,34-20-9-28(10-21-34)41(58,59)60)64-65(44,30-12-1-24(2-13-30)37(46,47)48,31-14-3-25(4-15-31)38(49,50)51)32-16-5-26(6-17-32)39(52,53)54;/h1-23H; |
Clé InChI |
ILTUVGCWBBJPIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(OP(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)(C6=C(C=C(C=C6)C(F)(F)F)Cl)Cl)Cl.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)




![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
